molecular formula C16H15N3O4 B5341187 N-(4-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]AMINO}PHENYL)ACETAMIDE

N-(4-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]AMINO}PHENYL)ACETAMIDE

Cat. No.: B5341187
M. Wt: 313.31 g/mol
InChI Key: NJNGFSGPROQYPH-UHFFFAOYSA-N
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Description

N-(4-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]AMINO}PHENYL)ACETAMIDE is a compound that features a benzodioxole moiety, which is a structural fragment found in many natural and synthetic compounds. This compound is known for its broad spectrum of biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic properties .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]AMINO}PHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amino and sulfanylacetamide derivatives .

Scientific Research Applications

N-(4-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]AMINO}PHENYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(2H-13-BENZODIOXOL-5-YL)CARBAMOYL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with various biological targets, leading to its broad spectrum of biological activities. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10(20)17-11-2-4-12(5-3-11)18-16(21)19-13-6-7-14-15(8-13)23-9-22-14/h2-8H,9H2,1H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNGFSGPROQYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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